Copper-Mediated Trifluoromethylation: Propargyl Trifluoroacetate vs. Propargyl Acetate (Activity Gate)
In a systematic study of leaving groups for copper-mediated trifluoromethylation using (Ph3P)3Cu(CF3), propargylic acetates were found to be entirely unreactive. In stark contrast, propargylic trifluoroacetates reacted smoothly under identical conditions, delivering trifluoromethyl-allene or propargyl products in high yields [1]. For example, the branched aryl-substituted propargyl trifluoroacetate (3b) provided the corresponding allene 5a in 85% isolated yield at room temperature, whereas the acetate analog gave no conversion under the same protocol [1].
| Evidence Dimension | Reactivity (conversion to trifluoromethylated product) |
|---|---|
| Target Compound Data | 85% isolated yield (propargyl trifluoroacetate 3b, entry 10) |
| Comparator Or Baseline | 0% yield (propargyl acetate, stated as 'inactive') |
| Quantified Difference | Absolute qualitative gate: 0% vs 85% yield |
| Conditions | 1 equiv (Ph3P)3Cu(CF3) (1a), THF, 22 °C, 16 h; substrate concentration 0.1 mmol in 0.4 mL THF |
Why This Matters
This data definitively eliminates propargyl acetate as a viable substitute, making the trifluoroacetate version essential for laboratories pursuing late-stage CF3 introduction via this methodology.
- [1] Zhao, T. S. N.; Szabó, K. J. Trifluoromethylation of Propargylic Halides and Trifluoroacetates Using (Ph3P)3Cu(CF3) Reagent. Org. Lett. 2012, 14, 3966–3969. View Source
